molecular formula C5H9N3O2 B1629744 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-61-1

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1629744
CAS No.: 302842-61-1
M. Wt: 143.14 g/mol
InChI Key: NOHAGGWBLILEEG-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxyethyl hydrazine with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, anticancer, and antiviral activities. The compound’s ability to interact with biological targets makes it a subject of interest for new drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism by which 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The exact pathways and targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Chloroethyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine

Uniqueness

Compared to its analogs, 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHAGGWBLILEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627371
Record name 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302842-61-1
Record name 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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